molecular formula C12H17BBrNO3 B14024571 6-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

6-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B14024571
M. Wt: 313.99 g/mol
InChI Key: XCVCPJKYZMAVRE-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a bromine atom, a methoxy group, and a boronic ester moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 6-bromo-2-methoxypyridine with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors and drug delivery systems. The bromine atom and methoxy group also contribute to its reactivity and potential interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H17BBrNO3

Molecular Weight

313.99 g/mol

IUPAC Name

6-bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(14)15-10(8)16-5/h6-7H,1-5H3

InChI Key

XCVCPJKYZMAVRE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Br)OC

Origin of Product

United States

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